N-[1-(1-phenylethyl)piperidin-4-yl]azepane-1-sulfonamide
Description
N-[1-(1-phenylethyl)piperidin-4-yl]azepane-1-sulfonamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally related to fentanyl and its analogs, which are known for their potent analgesic properties
Properties
IUPAC Name |
N-[1-(1-phenylethyl)piperidin-4-yl]azepane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2S/c1-17(18-9-5-4-6-10-18)21-15-11-19(12-16-21)20-25(23,24)22-13-7-2-3-8-14-22/h4-6,9-10,17,19-20H,2-3,7-8,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVXQTYRJBLWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2)NS(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-phenylethyl)piperidin-4-yl]azepane-1-sulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as phenylethylamine and piperidine derivatives.
Introduction of the Azepane Ring: The azepane ring is introduced through cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-phenylethyl)piperidin-4-yl]azepane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(1-phenylethyl)piperidin-4-yl]azepane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its analgesic properties and potential use as a pain management drug.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-phenylethyl)piperidin-4-yl]azepane-1-sulfonamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The exact pathways and molecular targets involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.
Acrylfentanyl: A synthetic analogue of fentanyl with similar analgesic properties.
Methoxyacetylfentanyl: Another fentanyl analogue with structural similarities.
Uniqueness
N-[1-(1-phenylethyl)piperidin-4-yl]azepane-1-sulfonamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other similar compounds. These modifications can affect its binding affinity, potency, and overall efficacy in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
